molecular formula C15H9N3O B2485905 (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile CAS No. 573705-00-7

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

Cat. No.: B2485905
CAS No.: 573705-00-7
M. Wt: 247.257
InChI Key: QAYJPLYGOMSMJT-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile, also known as BPN or NS8593, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. BPN is a potent and selective activator of the large-conductance Ca2+-activated K+ (BK) channel, which plays a crucial role in regulating various physiological processes.

Scientific Research Applications

Molecular Structure and Supramolecular Interactions

The structure and supramolecular interactions of benzoxazole derivatives have been extensively studied. For example, the E and Z isomers of related benzoxazole compounds exhibit different coplanarity and orthogonal arrangements, which significantly influence their hydrogen bonding, weak C-H...O interactions, and π-π stacking interactions between oxazole and benzenoid rings. These interactions contribute to the observed supramolecular structures, providing insights into the design of molecular materials with tailored properties (Trujillo-Ferrara et al., 2004).

Synthetic Applications and Complex Formation

The compound and its related derivatives have been used in the synthesis of complex molecules and materials. For instance, benzoxazoles have been synthesized through reactions between pyridinecarboxaldehyde and substituted o-aminophenols, leading to borane complex derivatives with potential applications in medicinal chemistry and materials science (Jung et al., 1999). Furthermore, ruthenium monoterpyridine complexes with benzoxazole derivatives as ancillary ligands have been synthesized, showcasing their potential in photophysical and electrochemical applications (Singh et al., 2008).

Molecular Docking and Biological Evaluation

Novel benzoxazole derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies have shown that certain compounds exhibit potent interactions with biological receptors, highlighting the utility of benzoxazole derivatives in drug discovery and development (Fathima et al., 2021).

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYJPLYGOMSMJT-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CN=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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